4,5,6-Trimethylpyridine-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-trimethylpyridine-3-carboxylic acid typically involves the alkylation of nicotinic acid derivatives. One common method includes the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of trimethylpyridine-3,4,5-tricarboxylic acid.
Reduction: Formation of 4,5,6-trimethylpyridine-3-methanol or 4,5,6-trimethylpyridine-3-aldehyde.
Substitution: Formation of halogenated derivatives such as 4,5,6-trimethylpyridine-3-bromide.
Scientific Research Applications
4,5,6-Trimethylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5,6-trimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, lacking the three methyl groups.
3,5-Dimethylpyridine-4-carboxylic Acid: A similar compound with two methyl groups.
2,4,6-Trimethylpyridine: A trimethylated pyridine without the carboxylic acid group.
Uniqueness: 4,5,6-Trimethylpyridine-3-carboxylic acid is unique due to the specific positioning of the methyl groups and the carboxylic acid functionality. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4,5,6-trimethylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-6(2)8(9(11)12)4-10-7(5)3/h4H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGIRZHGENSUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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